2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine

TYK2 Kinase Inhibitor Scaffold Optimization

A critical research challenge is sourcing the exact core scaffold required for valid TYK2 inhibitor SAR studies. Generic imidazo[4,5-c]pyridine analogs lack the essential 2,6-dichloro substitution, leading to significant loss of target binding and biological activity. - **Specificity:** The 2,6-dichlorophenyl moiety is a key determinant for kinase binding affinity and selectivity, enabling the constrained conformation necessary for potent TYK2 inhibition. - **Validated Utility:** This scaffold is the foundation of patent-protected inhibitors with documented in vivo efficacy in psoriasis models. - **Supply Assurance:** We provide consistent, high-purity material, ensuring your research builds upon established and reproducible SAR data.

Molecular Formula C12H7Cl2N3
Molecular Weight 264.11 g/mol
CAS No. 1283261-83-5
Cat. No. B168019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
CAS1283261-83-5
Synonyms2-(2,6-Dichlorophenyl)-3H-iMidazo[4,5-c]pyridine
Molecular FormulaC12H7Cl2N3
Molecular Weight264.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=NC=C3)Cl
InChIInChI=1S/C12H7Cl2N3/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17)
InChIKeyCFNAUAQAAHTHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine: Core TYK2 Inhibitor Scaffold


2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine (CAS 1283261-83-5) is a heterocyclic compound serving as a critical core scaffold in the development of imidazopyridine-based inhibitors [1]. This scaffold is the structural foundation for a class of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors [1]. Its importance in medicinal chemistry is underscored by its inclusion in patent-protected compounds and its role as a key intermediate in the synthesis of drug candidates targeting autoimmune diseases such as psoriasis [1].

Core imidazopyridine scaffold for TYK2 inhibitor design
2,6-Dichloro substitution reported to influence kinase selectivity
Model-response data in psoriasis model available for advanced analogs

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine: Irreplaceable for TYK2 Research


Generic substitution with alternative imidazo[4,5-c]pyridine scaffolds (e.g., 2-phenyl-3H-imidazo[4,5-c]pyridine, CAS 75007-92-0) is not a viable procurement strategy for TYK2-related research. The 2,6-dichloro substitution pattern on the phenyl ring is not merely a structural variation; it is a key determinant of kinase binding affinity and selectivity [1]. The patented inhibitor class, of which this compound is the core, explicitly requires this specific moiety to achieve the constrained conformation necessary for potent TYK2 inhibition [1]. Using an analog without the 2,6-dichloro substitution would be expected to result in a significant loss of target engagement and downstream biological activity, rendering the research invalid.

Substitution The 2,6-dichloro substitution on the phenyl ring is a critical binding determinant. Analogs without this motif may exhibit reduced TYK2 affinity and selectivity.
Scaffold constraint The constrained imidazopyridine scaffold is essential for achieving the reported inhibitory activity. Unconstrained analogs may not replicate this profile.

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine: Comparative TYK2 Inhibition Evidence


Scaffold Constraint for TYK2 Potency

The 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine scaffold enables potent TYK2 enzyme inhibition. This scaffold was identified through a strategy of constraining the rotatable amide bond in a previous lead series, which is essential for achieving the high potency seen in prototype inhibitors like compound 6 (which contains the 2-(2,6-dichlorophenyl) core) [1]. Without this specific scaffold constraint, the potency is significantly reduced.

Scaffold Constraint
Class-level inference
Target: 2,6-dichloro scaffold
Comparator: Unconstrained analogs
Reported potent inhibition class; exact IC50 not specified
Supports scaffold-based inhibitor design
Exact IC50 not reported; review full text
TYK2 Kinase Inhibitor Scaffold Optimization

TYK2 Selectivity over JAK2

Optimized compounds derived from the 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine scaffold, such as compound 30, demonstrate high selectivity for TYK2 over other JAK family kinases, notably JAK2 [1]. This selectivity is a critical differentiator from earlier, less selective JAK inhibitors and is a direct result of the imidazopyridine scaffold's design.

TYK2 vs JAK2 Selectivity
Class-level inference
Target: 2,6-dichloro scaffold-based compounds
Comparator: Non-selective JAK inhibitors
Reported selectivity for TYK2 over JAK2; ratio not specified
Enables TYK2-selective probe development
Selectivity ratio not reported; cellular assay context
TYK2 JAK Kinase Selectivity

In Vivo Psoriasis Model Efficacy

Compounds built upon the 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine core, exemplified by compound 30, demonstrate significant in vivo efficacy in a mouse model of psoriasis [1]. Oral administration of compound 30 led to a dose-dependent reduction in both IL-17 production and ear thickness in an imiquimod-induced psoriasis model [1].

In Vivo Psoriasis Model
Class-level inference
Target: Compound 30 (scaffold-derived)
Comparator: Vehicle control
Dose-dependent reduction in IL-17 and ear thickness
Model-response endpoint observed
Exact doses not reported; model-specific context
In Vivo Psoriasis TYK2 Pharmacodynamics

2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine: Optimal Applications


Lead Optimization for TYK2 Inhibitors

This compound is the essential starting material for synthesizing and optimizing potent and selective TYK2 inhibitors. Its specific scaffold is required to achieve the constrained conformation necessary for high-affinity binding and selectivity against other JAK kinases [1]. Procuring this exact compound ensures the research is building upon the established SAR of this promising class.

TYK2 Pathway Investigation

Researchers studying the IL-23/IL-17 pathway and its role in autoimmune diseases like psoriasis can use advanced analogs of this scaffold (e.g., compound 30) as selective chemical probes. The documented in vivo efficacy in a psoriasis model [1] validates its utility for exploring TYK2 biology and validating therapeutic hypotheses.

Selective TYK2 Chemical Probes

Given the high selectivity profile of optimized analogs for TYK2 over JAK2 [1], this scaffold is ideal for developing chemical probes to dissect the specific roles of TYK2 in complex signaling networks. This addresses a critical need for more selective tools to differentiate the functions of individual JAK family members.

Application
Selection Property
Validation Focus
TYK2 Inhibitor Lead Optimization
2,6-Dichloro scaffold constraint
Binding affinity and selectivity assays
TYK2 Pathway Investigation
Selective TYK2 probe context
IL-23/IL-17 pathway modulation endpoints
TYK2 Chemical Probe Development
JAK family selectivity profile
TYK2 vs JAK2 selectivity panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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